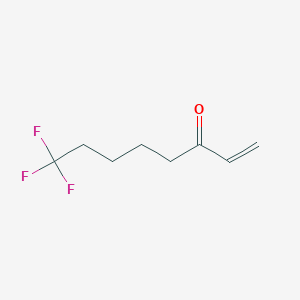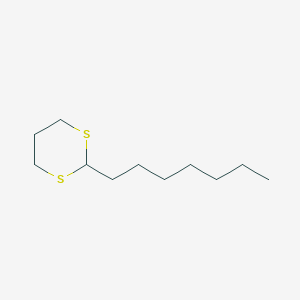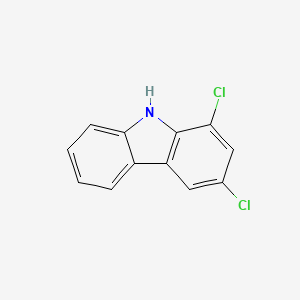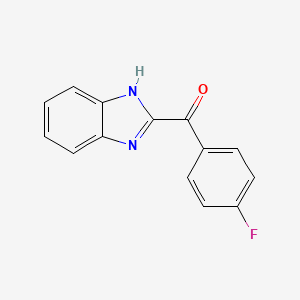
2,2'-(4-Methyl-1,3-phenylene)bis(1,3-dithiane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) is an organic compound characterized by the presence of two 1,3-dithiane groups attached to a 4-methyl-1,3-phenylene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) typically involves the reaction of 4-methyl-1,3-phenylenediamine with 1,3-dithiane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of 2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane groups to thiol groups.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学研究应用
2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用机制
The mechanism by which 2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) exerts its effects involves interactions with specific molecular targets and pathways. The dithiane groups can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The compound’s structure allows it to participate in redox reactions, which can influence cellular processes and biochemical pathways.
相似化合物的比较
Similar Compounds
2,2’-Bis(4-methylphenyl)-1,3-dithiane: Similar in structure but lacks the phenylene core.
2,2’-Bis(1,3-dithiane): Lacks the methyl and phenylene groups.
4-Methyl-1,3-phenylene bis(thiol): Contains thiol groups instead of dithiane groups.
Uniqueness
2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) is unique due to the presence of both the 4-methyl-1,3-phenylene core and the 1,3-dithiane groups. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and materials science.
属性
CAS 编号 |
56752-73-9 |
|---|---|
分子式 |
C15H20S4 |
分子量 |
328.6 g/mol |
IUPAC 名称 |
2-[3-(1,3-dithian-2-yl)-4-methylphenyl]-1,3-dithiane |
InChI |
InChI=1S/C15H20S4/c1-11-4-5-12(14-16-6-2-7-17-14)10-13(11)15-18-8-3-9-19-15/h4-5,10,14-15H,2-3,6-9H2,1H3 |
InChI 键 |
IOUFUTIEFUUUON-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2SCCCS2)C3SCCCS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-Cyclohexyl-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14623039.png)




![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)






